Acetamide, N-(4-(((((((5-((4-chlorophenoxy)methyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride
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Overview
Description
Acetamide, N-(4-(((((((5-((4-chlorophenoxy)methyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a thiadiazole ring, a chlorophenoxy group, and multiple amine and sulfonyl groups. Its molecular formula is C16H17ClN6O3S2·HCl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((((((5-((4-chlorophenoxy)methyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride involves several steps:
Formation of the Thiadiazole Ring: This step typically involves the reaction of appropriate precursors under controlled conditions to form the 1,3,4-thiadiazole ring.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction, where a chlorophenol derivative reacts with a suitable electrophile.
Introduction of Amine and Sulfonyl Groups: The amine and sulfonyl groups are added through a series of condensation and substitution reactions, often involving reagents like sulfonyl chlorides and amines.
Final Assembly and Purification: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvents like carbon tetrachloride, toluene, or acetonitrile are commonly used, and reactions are typically carried out at temperatures ranging from 20-65°C .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring or the amine groups.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorophenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Acetamide, N-(4-(((((((5-((4-chlorophenoxy)methyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of pesticides and other agrochemicals due to its bioactive properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and chlorophenoxy group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may interfere with key biological pathways, resulting in therapeutic effects or bioactivity against pests .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-chlorophenyl)-: A simpler analog with similar structural features but lacking the thiadiazole ring and additional functional groups.
N-methyl-2-[4-(4’-chlorophenoxy) phenoxy]acetamide: Another related compound with potential pesticide uses.
acetamide, N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-chlorophenoxy)-: Shares structural similarities but differs in the presence of a morpholine ring.
Uniqueness
The uniqueness of Acetamide, N-(4-(((((((5-((4-chlorophenoxy)methyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride lies in its complex structure, which imparts specific bioactive properties and makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
109193-33-1 |
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Molecular Formula |
C20H22Cl2N8O4S2 |
Molecular Weight |
573.5 g/mol |
IUPAC Name |
N-[4-[(E)-[2-[(E)-[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]hydrazinyl]methylideneamino]sulfonyl-2-methylphenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C20H21ClN8O4S2.ClH/c1-13-9-17(7-8-18(13)26-14(2)30)35(31,32)25-12-23-22-11-24-28-20-29-27-19(34-20)10-33-16-5-3-15(21)4-6-16;/h3-9,11-12H,10H2,1-2H3,(H,22,24)(H,23,25)(H,26,30)(H,28,29);1H |
InChI Key |
HTWLETSDWDHJBC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)/N=C/NN/C=N/NC2=NN=C(S2)COC3=CC=C(C=C3)Cl)NC(=O)C.Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N=CNNC=NNC2=NN=C(S2)COC3=CC=C(C=C3)Cl)NC(=O)C.Cl |
Origin of Product |
United States |
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